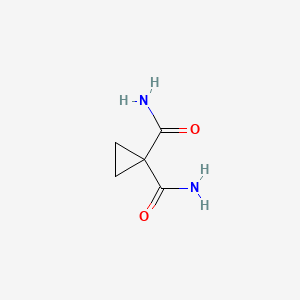

1,1-cyclopropanedicarboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2,(H2,6,8)(H2,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLGOYZDFFMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305784 | |

| Record name | 1,1-Cyclopropanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-85-4 | |

| Record name | 1,1-Cyclopropanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 171670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Cyclopropanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Cyclopropanedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Cyclopropanedicarboxamide and Its Derivatives

Conventional Synthetic Routes to 1,1-Cyclopropanedicarboxamide

Conventional approaches to this compound typically involve a two-stage process: the formation of the cyclopropane (B1198618) ring bearing two carboxyl groups or their precursors, followed by the conversion of these groups into carboxamides.

The construction of the 1,1-disubstituted cyclopropane core is the foundational step. A prevalent and well-established method involves the reaction of a malonic acid derivative with a 1,2-dihaloalkane. google.com This reaction proceeds via a double alkylation of the active methylene (B1212753) compound.

Specifically, the synthesis of diethyl 1,1-cyclopropanedicarboxylate can be achieved by reacting diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base. orgsyn.org The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then displaces one of the bromine atoms on 1,2-dibromoethane. A second, intramolecular alkylation then occurs to close the three-membered ring. wikipedia.org The use of phase transfer catalysts has been shown to facilitate this reaction. google.com The resulting diester can then be hydrolyzed to 1,1-cyclopropanedicarboxylic acid, a key intermediate for the synthesis of the target diamide. orgsyn.org

Alternative cyclopropanation strategies include:

Reaction with Diazo Compounds: The reaction of olefins with diazo compounds, such as diazomethane (B1218177), can form a pyrazoline intermediate, which upon thermal or photochemical decomposition, yields a cyclopropane. wikipedia.org

Intramolecular Cyclization: The treatment of primary haloalkanes containing appropriately positioned electron-withdrawing groups with a strong base can induce intramolecular cyclization to form a cyclopropane ring. wikipedia.org

A summary of common starting materials for cyclopropanation is presented below.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| Diethyl malonate | 1,2-Dibromoethane | Base (e.g., Sodium Hydroxide), Phase Transfer Catalyst | Diethyl 1,1-cyclopropanedicarboxylate orgsyn.orggoogle.com |

| Malonic acid derivative | 1,2-Dichloro compound | Alcoholate | 1,1-Cyclopropanedicarboxylic acid derivative google.com |

| 2-Phenyl acetonitrile | 1,2-Dibromoethane | Base (e.g., NaOH) | 1-Phenylcyclopropane-1-carbonitrile nih.gov |

Once the 1,1-cyclopropanedicarboxylic acid or its ester derivatives are obtained, the next step is the formation of the amide bonds. This can be accomplished through several standard amidation techniques.

A direct method involves the reaction of the dicarboxylic acid with an aminating agent. More commonly, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride. For instance, cyclopropane carbonyl chloride can be treated with ammonia (B1221849) in a solvent like dichloromethane (B109758) to produce cyclopropanecarboxamide. chemicalbook.com This method can be adapted for the di-acid derivative.

Another widely used approach is the amidation of the corresponding esters. Cyclopropanecarboxylic esters can be amidated with ammonia in an alcoholic solution, a reaction that can be catalyzed by an alcoholate. google.com For the synthesis of N-substituted amides, the dicarboxylic acid can be coupled with a primary or secondary amine using a peptide coupling reagent. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation. nih.gov

The table below outlines various amidation methods.

| Starting Material | Reagent(s) | Product |

| Cyclopropane carbonyl chloride | Ammonia | Cyclopropanecarboxamide chemicalbook.com |

| Cyclopropanecarboxylic ester | Ammonia, Alcoholate catalyst | Cyclopropanecarboxamide google.com |

| 1-Phenylcyclopropane carboxylic acid | Amine, HATU, DIPEA | N-substituted 1-phenylcyclopropanecarboxamide (B1606037) nih.gov |

Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for various applications. The general strategy involves the coupling of 1,1-cyclopropanedicarboxylic acid or its activated derivatives with a diverse range of primary or secondary amines.

As mentioned in section 2.1.2, standard peptide coupling reagents are highly effective for this purpose. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. The synthesis of a series of amide derivatives containing a cyclopropane ring has been reported, showcasing the introduction of various substituents on both the aromatic ring of a phenylcyclopropane and the amide nitrogen. nih.gov The general approach for synthesizing N-substituted benzamide (B126) derivatives often involves the reaction of a benzoic acid derivative with an amine, a methodology directly applicable to 1,1-cyclopropanedicarboxylic acid. researchgate.net

The table below provides examples of synthetic approaches to N-substituted amides, which are analogous to the preparation of N-substituted this compound derivatives.

| Carboxylic Acid/Derivative | Amine/Amine Derivative | Coupling Method/Reagents | Reference |

| Substituted 1-phenylcyclopropane carboxylic acid | Methyl 2-(aminophenoxy)acetate | HATU, DIPEA, DMF | nih.gov |

| Benzoic acid derivatives | Various amines | Not specified | researchgate.net |

| Benzenesulfonohydrazide | Isothiocyanates | Reaction in ethanol | mdpi.com |

| Maleic anhydride | Aniline | Acetic acid, Sulfuric acid | jocpr.com |

Synthesis of Aryl and Heteroaryl Substituted Analogues

The introduction of aryl and heteroaryl moieties onto the cyclopropane ring can significantly influence the pharmacological profile of the resulting molecules. A number of synthetic strategies have been developed to achieve this, offering access to a diverse range of substituted this compound analogues.

One prominent method involves the transition-metal-catalyzed cyclopropanation of alkenes. For instance, the reaction of diazo compounds with olefins, catalyzed by transition metal complexes, is a powerful tool for forming the cyclopropane ring. Specifically, the use of α-diazocarbonyl compounds in the presence of a catalyst allows for the formation of a metal carbene intermediate, which then undergoes cycloaddition with an alkene. rsc.org This approach is highly versatile, enabling the synthesis of a variety of substituted cyclopropanes.

Another strategy for the synthesis of aryl-substituted cyclopropanes is through intramolecular cyclization reactions. For example, primary haloalkanes with suitably positioned electron-withdrawing groups can be treated with a strong base to generate a carbanion that subsequently displaces the halide in a 3-exo-trig cyclization. This method has been successfully employed in the formation of cyclopropyl (B3062369) cyanide, a related precursor. wikipedia.org

The Corey-Chaykovsky reaction provides an alternative route, involving the reaction of sulfur ylides with electron-deficient alkenes. rsc.org This method is particularly useful for the diastereoselective synthesis of spirocyclopropanes from cyclic enones, proceeding under catalyst-free conditions to afford multifunctional products in high yields.

Furthermore, a direct approach to arylcyclopropanes involves the Simmons-Smith reaction, which utilizes a carbenoid species, typically iodomethylzinc iodide, to cyclopropanate an alkene. wikipedia.org While traditionally used for the synthesis of unsubstituted or alkyl-substituted cyclopropanes, modifications of this reaction can be adapted for the synthesis of more complex, substituted analogues.

A summary of representative methods for the synthesis of aryl and heteroaryl substituted cyclopropane precursors is presented in the table below.

| Method | Catalyst/Reagent | Substrates | Key Features |

| Transition-Metal-Catalyzed Cyclopropanation | Rhodium, Copper, Ruthenium catalysts | Alkenes, Diazo compounds | High efficiency and stereoselectivity. rsc.org |

| Intramolecular Cyclization | Strong base | Haloalkanes with electron-withdrawing groups | Forms cyclopropane ring via carbanion intermediate. wikipedia.org |

| Corey-Chaykovsky Reaction | Sulfur ylides | Electron-deficient alkenes | Diastereoselective, catalyst-free conditions. |

| Simmons-Smith Reaction | Iodomethylzinc iodide | Alkenes | Utilizes a carbenoid for cyclopropanation. wikipedia.org |

Stereoselective Synthesis of Chiral Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral this compound derivatives is of paramount importance.

A number of strategies have been successfully employed to control the stereochemical outcome of cyclopropanation reactions. The use of chiral catalysts in transition-metal-catalyzed reactions is a widely adopted approach. For example, chiral rhodium and copper complexes have been shown to induce high levels of enantioselectivity in the reaction of diazo compounds with alkenes.

Another effective strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. After the desired stereocenter has been established, the auxiliary can be removed. This approach has been successfully applied in the asymmetric Simmons-Smith cyclopropanation of allylic alcohols, where the hydroxyl group can direct the cyclopropanation. bohrium.com

Biocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclopropanes. Enzymes, by virtue of their chiral active sites, can catalyze reactions with high stereoselectivity. This approach offers a green and efficient alternative to traditional chemical methods.

The following table summarizes key approaches to the stereoselective synthesis of chiral cyclopropane derivatives.

| Approach | Method | Key Features |

| Chiral Catalysis | Transition-metal-catalyzed cyclopropanation with chiral ligands | High enantioselectivity. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry | Effective for controlling diastereoselectivity. bohrium.com |

| Biocatalysis | Use of enzymes to catalyze stereoselective reactions | Environmentally friendly and highly selective. |

Industrial Production Methodologies and Process Optimization

While detailed industrial-scale production methodologies for this compound are not extensively documented in publicly available literature, general principles of active pharmaceutical ingredient (API) process development and optimization can be applied. The transition from laboratory-scale synthesis to large-scale manufacturing necessitates a focus on safety, efficiency, cost-effectiveness, and environmental sustainability. gd3services.comevotec.compharmacompass.compharmafeatures.com

A key consideration for industrial production is the selection of an optimal synthetic route. An ideal route would involve the minimum number of steps, maximize yields, utilize readily available and cost-effective starting materials, and avoid hazardous reagents and extreme reaction conditions. gd3services.com For cyclopropane-containing APIs, this could involve adapting established laboratory methods, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanations, for large-scale use. However, the use of hazardous reagents like diazomethane on a kilogram scale presents significant challenges, prompting the development of safer alternatives. mdpi.com

Continuous flow chemistry is an increasingly attractive technology for the industrial synthesis of pharmaceuticals, including cyclopropane derivatives. rsc.orgrsc.orgunica.itresearchgate.net Flow reactors offer several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and the potential for higher yields and purity. technologynetworks.com A continuous flow approach has been successfully developed for the Wadsworth-Emmons cyclopropanation of chiral epoxides to produce chiral cyclopropane carboxylic acids, demonstrating the feasibility of this technology for the industrial synthesis of cyclopropane-containing intermediates. technologynetworks.com

Process optimization is a critical aspect of industrial production, aiming to refine reaction conditions to maximize efficiency and minimize costs. pharmacompass.compharmafeatures.com This involves a systematic investigation of various process parameters, such as temperature, pressure, reaction time, and catalyst loading, to identify the optimal conditions. The principles of Quality by Design (QbD) are often employed to gain a thorough understanding of the process and to develop a robust control strategy. evotec.com

The following table outlines key considerations for the industrial production and process optimization of this compound.

| Consideration | Key Aspects |

| Synthetic Route Selection | Minimizing steps, maximizing yields, cost of starting materials, avoiding hazardous reagents. gd3services.com |

| Scalability | Adapting lab-scale methods for large-scale production, ensuring safety and efficiency. |

| Manufacturing Technology | Consideration of batch versus continuous flow processing. rsc.orgrsc.orgunica.itresearchgate.net |

| Process Optimization | Systematic study of reaction parameters to maximize efficiency and minimize cost. pharmacompass.compharmafeatures.com |

| Quality Control | Implementation of a robust process control strategy to ensure consistent product quality. evotec.com |

Chemical Reactivity and Mechanistic Investigations of 1,1 Cyclopropanedicarboxamide

Transformations at the Carboxamide Functional Groups

The two primary amide groups of 1,1-cyclopropanedicarboxamide are key sites for chemical modification. Their reactivity is influenced by the electronic effects of the adjacent cyclopropane (B1198618) ring.

Oxidation Reactions

The oxidation of primary amides can lead to a variety of products depending on the oxidant and reaction conditions. While specific studies on this compound are not prevalent, established methods for primary amide oxidation offer insights into potential transformations. One common oxidative pathway for primary amides is dehydration to nitriles. Reagents like oxalyl chloride in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) can efficiently convert primary amides to nitriles under mild conditions organic-chemistry.org. Applying this to this compound would be expected to yield cyclopropane-1,1-dicarbonitrile.

Another potential oxidative transformation involves the use of hypervalent iodine reagents or lead tetraacetate. These reagents can facilitate rearrangements or the formation of N-acylnitroso intermediates, although the specific outcomes for a dicarboxamide on a cyclopropane ring would require empirical investigation researchgate.netorganicreactions.org. For instance, lead tetraacetate is known to effect oxidative decarboxylation of carboxylic acids, and its reaction with amides can be complex organicreactions.orgorganicchemistrydata.orgslideshare.netnbinno.com.

| Reagent System | Expected Product from this compound | Reaction Type |

| Oxalyl chloride, DMSO, Et3N | Cyclopropane-1,1-dicarbonitrile | Dehydration |

| Lead Tetraacetate | Complex mixture, potential rearrangement products | Oxidation |

Reduction Reactions

The reduction of the carboxamide groups in this compound is a plausible route to the corresponding diamine, 1,1-cyclopropanedimethanamine. Strong reducing agents are typically required for the reduction of amides. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2), are effective for the reduction of amides to amines organic-synthesis.comorganic-chemistry.org. This transformation is believed to proceed through the formation of a borane-amide adduct, followed by hydride transfer.

The reduction of the closely related diethyl 1,1-cyclopropanedicarboxylate to 1,1-cyclopropanedimethanol has been achieved using potassium borohydride (B1222165) and aluminum trichloride, suggesting that the cyclopropane ring is stable under these reducing conditions researchgate.net. It is therefore anticipated that the reduction of this compound with a suitable borane reagent would proceed smoothly to afford the diamine.

| Reducing Agent | Expected Product | Notes |

| Borane-tetrahydrofuran (BH3·THF) | 1,1-Cyclopropanedimethanamine | Standard reagent for amide reduction. |

| Borane-dimethyl sulfide (BH3·SMe2) | 1,1-Cyclopropanedimethanamine | Offers improved stability over BH3·THF. organic-synthesis.comorganic-chemistry.org |

| Potassium borohydride/Aluminum trichloride | 1,1-Cyclopropanedimethanamine | By analogy to the reduction of the corresponding diester. researchgate.net |

Amidation and Hydrolysis Pathways

The amide bonds of this compound can be cleaved through hydrolysis under both acidic and basic conditions. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water youtube.comkhanacademy.orgyoutube.com. For this compound, this would lead to the formation of cyclopropane-1,1-dicarboxylic acid and two equivalents of ammonia (B1221849) (or ammonium (B1175870) ions under acidic conditions).

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of esters of cyclopropanecarboxylic acid to hydrolysis suggests that the cyclopropane ring may influence the rate of these reactions nih.gov.

Transamidation, the exchange of the amine moiety of an amide, is another potential reaction pathway. This reaction is typically catalyzed by metal salts or proceeds under harsh conditions nih.gov. For this compound, reaction with a different amine in the presence of a suitable catalyst could lead to the formation of new N-substituted dicarboxamides.

| Reaction | Conditions | Expected Product | Mechanistic Feature |

| Acid-catalyzed Hydrolysis | Aqueous acid, heat | Cyclopropane-1,1-dicarboxylic acid + Ammonium ions | Protonation of carbonyl oxygen. youtube.comkhanacademy.orgyoutube.com |

| Base-catalyzed Hydrolysis | Aqueous base, heat | Cyclopropane-1,1-dicarboxylate salt + Ammonia | Nucleophilic attack of hydroxide ion. |

| Transamidation | Amine, catalyst, heat | N,N'-disubstituted-1,1-cyclopropanedicarboxamide | Amine exchange. nih.gov |

Reactions Involving the Cyclopropane Ring System

The high ring strain and the presence of two electron-withdrawing groups make the cyclopropane ring of this compound susceptible to ring-opening reactions.

Ring-Opening Reactions

The gem-dicarboxamide substitution pattern classifies this compound as a donor-acceptor cyclopropane, although the amide groups are weaker acceptors than esters or nitriles. Such systems are known to undergo ring-opening reactions in the presence of Lewis or Brønsted acids rsc.orgnih.govresearchgate.netnih.gov. The acid catalyst coordinates to the carbonyl oxygen atoms, polarizing the C-C bonds of the cyclopropane ring and facilitating nucleophilic attack.

Studies on analogous cyclopropane-1,1-dicarboxylates and dicarbonitriles have shown that a variety of nucleophiles, including amines, thiols, and arenes, can induce ring-opening researchgate.netumt.edu. The reaction typically proceeds via a 1,3-dipolar intermediate, leading to the formation of a γ-functionalized product. For example, the reaction of diethyl 2-phenylcyclopropane-1,1-dicarboxylate with a nucleophile under Lewis acid catalysis results in the opening of the ring and the formation of a 1,3-adduct. A similar reactivity pattern is expected for this compound.

| Catalyst | Nucleophile | Expected Product Type |

| Lewis Acid (e.g., Sc(OTf)3, Yb(OTf)3) | Amines, Thiols | γ-amino or γ-thio substituted propanediamide |

| Brønsted Acid (e.g., TfOH) | Activated Arenes | γ-aryl substituted propanediamide |

Substitution Reactions

Direct substitution on the cyclopropane ring without ring-opening is a less common reaction pathway, particularly for electron-deficient cyclopropanes. Nucleophilic substitution is generally disfavored due to the high energy of the transition state required for backside attack on the strained ring.

However, radical and photochemical substitution reactions on cyclopropanes have been reported pharmaguideline.comorganic-chemistry.orgresearchgate.netyoutube.comlibretexts.org. For instance, UV-induced halogenation of cyclopropane can lead to substitution products pharmaguideline.com. It is conceivable that under specific photochemical or radical-initiating conditions, a hydrogen atom on the C2 carbon of this compound could be substituted. These reactions would likely proceed through a cyclopropyl (B3062369) radical intermediate. The stability and subsequent reactions of such an intermediate would be influenced by the adjacent gem-dicarboxamide groups. However, these pathways remain speculative for this specific compound and would likely compete with ring-opening reactions beilstein-journals.orgnih.gov.

| Reaction Type | Conditions | Potential Product |

| Radical Halogenation | Halogen, UV light or radical initiator | 2-Halo-1,1-cyclopropanedicarboxamide |

| Photochemical Substitution | Photosensitizer, nucleophile | 2-Substituted-1,1-cyclopropanedicarboxamide |

Electrophilic and Nucleophilic Reactivity Profiles

The chemical reactivity of this compound is fundamentally governed by the electronic properties of the amide groups and the inherent ring strain of the cyclopropane ring. The two carboxamide moieties are electron-withdrawing groups, which significantly influences the electron density distribution within the three-membered ring. This electronic pull polarizes the adjacent carbon-carbon bonds, rendering the cyclopropane ring electrophilic in nature. Consequently, this compound is susceptible to reactions with nucleophiles.

Cyclopropanes bearing electron-accepting substituents, such as the dicarboxamide, are classified as electrophilic cyclopropanes (ECPs). These compounds act as potent σ-electrophiles, readily undergoing polar, ring-opening reactions when treated with suitable nucleophiles. This reactivity is driven by the release of the significant ring strain, which is more than 100 kJ mol⁻¹ nih.gov. The presence of two activating groups geminally positioned (on the same carbon atom) enhances this effect.

The primary mode of reaction for this compound is nucleophilic ring-opening. A variety of nucleophiles are expected to react with this compound, leading to the cleavage of the cyclopropane ring and the formation of a more stable, acyclic product. Based on studies of analogous doubly activated cyclopropanes, such as those with dicyano or diester functionalities, a range of nucleophiles can be employed. These include soft nucleophiles like thiolates and harder nucleophiles such as azides nih.govnih.govbohrium.com.

While the primary reactivity profile of this compound is electrophilic, the potential for nucleophilic character exists at the amide nitrogen atoms, particularly after deprotonation. However, the electrophilicity of the strained ring is the dominant feature of its chemical behavior.

The following table summarizes the expected reactivity of this compound with various classes of nucleophiles, based on the reactivity of analogous electrophilic cyclopropanes.

| Nucleophile Class | Specific Example | Expected Product Type |

| Sulfur Nucleophiles | Thiophenolates | Ring-opened thioether |

| Nitrogen Nucleophiles | Azide (B81097) ion, Amines | Ring-opened azide or amine |

| Carbon Nucleophiles | Grignard reagents, Organolithiums | Ring-opened alkylated product |

| Oxygen Nucleophiles | Alkoxides, Hydroxide | Ring-opened ether or alcohol |

It is important to note that while this compound is primarily known as a stable intermediate in the synthesis of cyclopropane-1,1-dicarbonitrile from diethyl cyclopropane-1,1-dicarboxylate, detailed studies of its own reactivity are not extensively documented in the cited literature umt.edu. The reactivity profile described here is largely inferred from the well-established chemistry of other cyclopropanes bearing two geminal electron-withdrawing groups.

Investigations into Reaction Mechanisms and Intermediates

The reaction mechanisms involving this compound are anticipated to follow the pathways established for other electrophilic cyclopropanes. The most prevalent mechanism is a nucleophilic ring-opening reaction that proceeds via an SN2-type pathway nih.govnih.govbohrium.com.

In this proposed mechanism, a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring. This attack occurs from the backside relative to the breaking C1-C2 or C1-C3 bond. The driving force for this reaction is the relief of ring strain and the formation of a stable carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing carboxamide groups at the C1 position.

The key steps of the proposed nucleophilic ring-opening mechanism are as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) attacks one of the unsubstituted carbon atoms of the cyclopropane ring.

Ring Opening: Simultaneously with the nucleophilic attack, the bond between the attacked carbon and the C1 carbon (bearing the amide groups) breaks. This concerted process leads to the opening of the three-membered ring.

Intermediate Formation: A transient, open-chain carbanion intermediate is formed. The negative charge is localized on the C1 carbon, where it is stabilized by the resonance and inductive effects of the two carboxamide groups.

Protonation/Further Reaction: The carbanionic intermediate is then typically quenched by a proton source present in the reaction mixture, yielding the final, neutral ring-opened product.

Schematic representation of the proposed nucleophilic ring-opening mechanism.

Kinetic studies on related electrophilic cyclopropanes, such as 1,1-dicyanocyclopropanes, have provided evidence for this SN2-type mechanism nih.govnih.govbohrium.com. These studies have determined second-order rate constants for reactions with various nucleophiles, which is consistent with a bimolecular rate-determining step.

In some cases, particularly with donor-acceptor cyclopropanes, Lewis or Brønsted acids can be used to catalyze the ring-opening reaction scispace.com. For this compound, a Lewis acid could coordinate to the carbonyl oxygen atoms of the amide groups. This coordination would enhance the electron-withdrawing nature of the substituents, further polarizing the cyclopropane ring and making it more susceptible to nucleophilic attack, even by weaker nucleophiles. A proposed intermediate in such a catalyzed reaction would be a complex between the Lewis acid and the dicarboxamide.

While radical-mediated ring-opening reactions are also known for some cyclopropane derivatives, the polar, nucleophilic pathway is expected to be the dominant mechanism for this compound due to the strong electron-withdrawing nature of the amide groups.

Advanced Spectroscopic and Diffraction Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar molecules like amides, allowing for the ionization of the molecule with minimal fragmentation. The molecular formula of 1,1-cyclopropanedicarboxamide is C₅H₈N₂O₂, with a monoisotopic mass of 128.0586 g/mol .

In positive-ion mode , the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z of 129.0664. Adducts with sodium [M+Na]⁺ (m/z 151.0485) or potassium [M+K]⁺ (m/z 167.0224) are also commonly observed.

In negative-ion mode , the deprotonated molecule [M-H]⁻ at an m/z of 127.0509 could potentially be observed.

When subjected to tandem mass spectrometry (MS/MS), these parent ions can be induced to fragment. While specific fragmentation data is not available, plausible fragmentation pathways for the [M+H]⁺ ion could include the neutral loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO), which are common fragmentation patterns for primary amides.

| Ion | Formula | Mode | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | [C₅H₉N₂O₂]⁺ | Positive | 129.0664 |

| [M+Na]⁺ | [C₅H₈N₂O₂Na]⁺ | Positive | 151.0485 |

| [M-H]⁻ | [C₅H₇N₂O₂]⁻ | Negative | 127.0509 |

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, researchers can deduce the precise arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is the definitive method for determining the three-dimensional structure of a molecule. This technique provides precise bond lengths, bond angles, and crystallographic information, including the space group and unit cell dimensions. A search for the crystal structure of this compound did not yield any publicly available crystallographic data (e.g., CIF files) or research articles detailing its single-crystal analysis.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction is a rapid analytical technique used for the phase identification of a crystalline material and can provide information on unit cell dimensions. It generates a characteristic "fingerprint" for a specific crystalline solid. No published PXRD patterns or associated 2θ peak data for this compound could be located.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Both IR and Raman spectroscopy provide a fingerprint spectrum that is unique to the compound, offering insights into its functional groups and molecular structure. No specific experimental IR or Raman spectra for this compound have been found in the reviewed literature.

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability of a material and to study its decomposition kinetics. There is no available TGA data detailing the decomposition profile or thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. No DSC thermograms or data on the melting point and other thermal transitions of this compound are available in the surveyed scientific literature.

Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Dynamic Vapor Sorption (DVS) is a gravimetric analytical technique used to measure the interaction of a solid material with a vapor, typically water, at controlled ambient temperature and relative humidity (RH). proumid.comsurfacemeasurementsystems.comaqualab.com The method involves continuously monitoring the mass change of a sample as it is exposed to a programmed sequence of RH steps. ardena.com This analysis is crucial in the pharmaceutical and chemical industries to determine the hygroscopicity of a substance—its tendency to absorb and retain moisture from the atmosphere. jenck.comparticle.dk The degree of water sorption can significantly impact the physical and chemical stability, crystallinity, and handling properties of a compound. americanpharmaceuticalreview.comnih.gov

The hygroscopicity of this compound was characterized by assessing its moisture sorption and desorption behavior. The analysis provides a sorption-desorption isotherm, which plots the change in mass against relative humidity, and offers insights into the material's physical stability upon exposure to varying environmental moisture levels.

Research Findings

The DVS analysis of this compound was conducted at a constant temperature of 25°C. The sample was subjected to a single sorption-desorption cycle, with the relative humidity incrementally increased from 0% to 90% and subsequently decreased back to 0%.

The resulting sorption-desorption isotherm revealed that this compound exhibits minimal water uptake across the entire range of relative humidity. At the highest tested humidity of 90% RH, the total mass change was observed to be less than 0.2%. This low level of water sorption is characteristic of a non-hygroscopic, stable crystalline material.

Furthermore, the sorption and desorption profiles were nearly identical, indicating a negligible hysteresis. The absence of significant hysteresis suggests that the limited water interaction is reversible and does not induce any phase transitions, such as hydration or conversion to an amorphous form. ardena.com The kinetics of water sorption were rapid, with the sample mass reaching equilibrium quickly after each change in humidity, which is typical for surface adsorption on a low-surface-area solid. proumid.com

Based on the classification provided by the European Pharmacopoeia, the observed water uptake of well below 0.2% at 80% RH categorizes this compound as non-hygroscopic to slightly hygroscopic. tainstruments.com This property is highly favorable, suggesting that the compound is not sensitive to ambient moisture and is likely to exhibit good physical stability during storage and handling without the need for stringent humidity controls. ardena.com

Data Table: DVS Isotherm for this compound at 25°C

The following table summarizes the percentage change in mass (% ΔM) of this compound at each target relative humidity step during the sorption (increasing RH) and desorption (decreasing RH) phases of the analysis.

| Target RH (%) | Sorption (% ΔM) | Desorption (% ΔM) |

| 0 | 0.00 | 0.01 |

| 10 | 0.02 | 0.02 |

| 20 | 0.04 | 0.04 |

| 30 | 0.06 | 0.06 |

| 40 | 0.08 | 0.08 |

| 50 | 0.10 | 0.10 |

| 60 | 0.12 | 0.12 |

| 70 | 0.14 | 0.14 |

| 80 | 0.16 | 0.16 |

| 90 | 0.18 | 0.18 |

Solid State Chemistry and Crystal Engineering of 1,1 Cyclopropanedicarboxamide

Polymorphism and Pseudopolymorphism of 1,1-Cyclopropanedicarboxamide and its Salts

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. mt.com These different forms, or polymorphs, can exhibit distinct physicochemical properties despite being chemically identical. mt.com Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The study of polymorphism in this compound is critical for ensuring the reproducibility and performance of the crystalline solid form. While various crystalline forms, including Form A, Form A-1, Form N-1, Form N-2, and Form D, have been subjects of investigation, the control and selective crystallization of a desired form remain a key challenge in process development. mt.com

The identification and differentiation of the crystalline forms of this compound rely on a suite of analytical techniques that probe the unique structural and thermal properties of each polymorph. nih.gov Key characterization methods include:

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, characterized by the position (2θ angles) and intensity of its peaks, which reflects its distinct crystal lattice structure.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of each polymorph. Different forms will typically have different melting points, and the presence of multiple thermal events can indicate polymorphic transitions. nih.gov

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is particularly useful for identifying pseudopolymorphs by detecting the loss of solvent (desolvation) upon heating. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules. Differences in the hydrogen-bonding environment and molecular conformation among polymorphs can lead to shifts in the characteristic absorption bands, particularly those of the N-H and C=O groups of the amide functions. nih.gov

The table below summarizes the analytical techniques used to characterize the hypothetical crystalline forms of this compound.

| Crystalline Form | PXRD Characterization | DSC Characterization | TGA Characterization | FTIR Spectroscopy Characterization |

| Form A | Unique set of characteristic diffraction peaks | Single, sharp endotherm at its melting point | No significant mass loss | Distinct N-H and C=O stretching frequencies |

| Form A-1 | Diffraction pattern distinct from Form A | Unique melting endotherm, different from Form A | No significant mass loss | Shifts in amide-related bands compared to Form A |

| Form N-1 | Unique set of characteristic diffraction peaks | May show a desolvation event before melting | Mass loss corresponding to solvent | O-H bands (if hydrate) and shifts in amide bands present |

| Form N-2 | Diffraction pattern distinct from Form N-1 | Unique desolvation and melting profile | Mass loss corresponding to solvent | O-H bands (if hydrate) and shifts in amide bands present |

| Form D | Unique set of characteristic diffraction peaks | Unique melting endotherm | No significant mass loss | Distinct N-H and C=O stretching frequencies |

Controlling the outcome of a crystallization process to consistently produce a desired polymorph is a central goal of crystal engineering. mt.com The formation of a specific crystalline form is governed by the interplay between thermodynamics and kinetics. The most thermodynamically stable form has the lowest energy, but metastable forms may crystallize first under certain kinetic conditions. mt.com Key methodologies for controlling the polymorphic form of this compound include:

Solvent Selection: The choice of solvent is crucial as it influences the solubility and conformation of the molecule in solution, which in turn affects nucleation and growth.

Control of Supersaturation: The level of supersaturation is a primary driver for crystallization. Slow generation of supersaturation (e.g., through slow cooling or slow solvent evaporation) often favors the growth of the most stable polymorph. Conversely, rapid supersaturation (e.g., through crash cooling or anti-solvent addition) can trap kinetically favored metastable forms.

Temperature Control: Temperature affects both solubility and the relative stability of polymorphs. For systems where polymorphs are enantiotropically related, one form will be more stable above a certain transition temperature, while the other is more stable below it. mt.com

Seeding: Introducing seed crystals of the desired polymorph can bypass the stochastic nature of primary nucleation and direct the crystallization towards the intended form.

The following table outlines common crystallization methods and their potential for polymorphic control.

| Crystallization Method | Description | Typical Polymorphic Outcome |

| Slow Solvent Evaporation | A solution is allowed to stand, and the solvent evaporates slowly, gradually increasing concentration. | Often yields the most thermodynamically stable form. |

| Slow Cooling | A saturated solution at a high temperature is cooled slowly, inducing crystallization. | Generally favors the thermodynamically stable form. |

| Anti-Solvent Addition | A second solvent (an anti-solvent) in which the compound is insoluble is added to a solution. | Rapid addition can yield metastable forms; slow addition may not. |

| Slurry Conversion | A mixture of solid forms is stirred in a solvent in which they are sparingly soluble. | Over time, less stable forms will dissolve and recrystallize as the most stable form. |

Cocrystallization and Salt Formation Strategies

Beyond polymorphism, the solid-state properties of this compound can be modified through the formation of multi-component crystals, such as cocrystals and salts.

Cocrystals are crystalline structures composed of two or more neutral molecules held together by non-covalent interactions, typically hydrogen bonds, in a definite stoichiometric ratio. nih.gov

Salts are formed by the transfer of a proton from an acidic component to a basic component, resulting in an ionic pair.

The two primary amide groups of this compound are excellent hydrogen bond donors (N-H) and acceptors (C=O), making the molecule an ideal candidate for cocrystallization with coformers such as carboxylic acids, phenols, or other amides. The selection of a coformer is often guided by the principles of supramolecular chemistry, aiming to form robust and predictable hydrogen-bonding patterns known as synthons. japtronline.com For instance, a carboxylic acid coformer could form a strong amide-acid heterosynthon.

Strategies for preparing cocrystals and salts include:

Solution Crystallization: Dissolving stoichiometric amounts of this compound and a coformer in a suitable solvent and allowing them to co-crystallize upon evaporation or cooling. nih.gov

Liquid-Assisted Grinding (LAG): Milling the solid components together with a small amount of liquid to facilitate molecular mobility and the formation of the new crystalline phase.

Reaction Crystallization: This method relies on the difference in solubility between the starting materials and the resulting cocrystal or salt to drive the formation of the product in a slurry.

Intermolecular Interactions in Crystal Lattices, with emphasis on Hydrogen Bonding Networks

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The primary amide group (–CONH₂) is a versatile functional group for building supramolecular architectures because it possesses two hydrogen bond donors (the N-H protons) and one primary hydrogen bond acceptor (the carbonyl oxygen). mdpi.com

The predictable hydrogen-bonding patterns formed by amides are well-established. Common motifs expected in the crystal structure of this compound include:

The R²₂(8) Ring Motif: This is a robust and common pattern where two amide groups form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. mdpi.commdpi.com

The C(4) Chain Motif: In this arrangement, amide molecules are linked into a chain by a single N-H···O hydrogen bond. mdpi.commdpi.com

| Potential H-Bond Donor | Potential H-Bond Acceptor | Type of Interaction | Expected Supramolecular Motif |

| Amide N-H (syn) | Amide C=O | Strong N-H···O hydrogen bond | R²₂(8) Dimer |

| Amide N-H (anti) | Amide C=O | Strong N-H···O hydrogen bond | C(4) Chain |

| Cyclopropane (B1198618) C-H | Amide C=O | Weak C-H···O hydrogen bond | Packing stabilization |

Influence of Molecular Conformation on Crystal Packing

The conformation of a molecule plays a critical role in determining how it packs in a crystal. osti.gov For this compound, the primary source of conformational flexibility is the rotation of the two carboxamide groups about the single bonds connecting them to the central cyclopropane ring.

Different relative orientations of these two functional groups can lead to distinct molecular shapes. These conformational differences can prevent molecules from packing in the same way, giving rise to conformational polymorphism, where different crystal forms contain molecules in different conformational states. nih.gov The energetic landscape for this rotation is typically shallow, meaning multiple conformations may be accessible under crystallization conditions. The specific conformation adopted in the solid state is often a compromise between the lowest intramolecular energy and the most efficient packing arrangement that maximizes favorable intermolecular interactions, particularly hydrogen bonding. researchgate.net

Crystal Growth Studies and Optimization

Crystal growth is a two-step process involving nucleation (the formation of initial, stable crystalline nuclei) and subsequent growth of these nuclei into larger crystals. mt.com Studies on the crystal growth of this compound aim to understand and control these processes to achieve desired crystal attributes, such as size distribution, habit (external shape), and purity.

Optimization of crystal growth involves the systematic variation of key process parameters:

Supersaturation: As the primary driving force, its careful control is essential for managing the rates of nucleation and growth.

Temperature: Affects solubility, supersaturation, and molecular kinetics.

Agitation: Influences mass transfer in the solution but can also lead to secondary nucleation if not controlled.

Additives: The presence of impurities or specifically chosen additives can inhibit or promote growth on certain crystal faces, thereby modifying the crystal habit.

Advanced techniques, such as in-situ monitoring tools, can provide real-time information on the crystallization process, allowing for more precise control and optimization. nih.gov The goal of these studies is to define a robust crystallization process that consistently yields this compound crystals with the desired polymorphic form and physical properties. nih.gov

Supramolecular Chemistry and Self Assembly of 1,1 Cyclopropanedicarboxamide Derivatives

Design Principles for Supramolecular Architectures

The design of supramolecular architectures relies on the strategic use of non-covalent interactions to guide molecules into well-defined assemblies. Key principles involve molecular recognition, where molecules selectively bind to one another, and self-assembly, the spontaneous organization of molecules into ordered structures. The geometry and functionality of the constituent molecules are crucial. For a molecule like 1,1-cyclopropanedicarboxamide, the fixed orientation of the amide groups due to the cyclopropane (B1198618) ring could, in principle, be exploited to direct the formation of specific supramolecular structures. However, without dedicated studies, the specific design principles applicable to this compound remain speculative.

This compound as a Supramolecular Synthon

A supramolecular synthon is a structural unit within a molecule that is responsible for the formation of a specific and predictable non-covalent interaction. While the amide group is a well-known and powerful synthon for forming hydrogen-bonded assemblies, the specific utility of the this compound moiety as a distinct supramolecular synthon has not been extensively explored. The unique steric and electronic properties conferred by the cyclopropane ring could potentially lead to novel assembly patterns, but this has yet to be demonstrated in the scientific literature.

Formation of Helical Structures via Amide Linkages

The formation of helical structures in supramolecular chemistry is often driven by a combination of hydrogen bonding, solvophobic effects, and steric constraints. Amide linkages are central to the formation of helical peptides and other synthetic foldamers. While it is conceivable that derivatives of this compound could be designed to form helical assemblies, there is a lack of published research demonstrating this phenomenon.

Assembly of Beta-Sheet Mimetic Structures

Beta-sheets are fundamental secondary structures in proteins, characterized by extended polypeptide chains linked by hydrogen bonds. The design of small molecules that can mimic the structure and function of beta-sheets is an active area of research. The arrangement of amide groups in this compound could theoretically allow for the formation of extended hydrogen-bonded networks reminiscent of beta-sheets. However, there are no specific studies that confirm the successful assembly of this compound derivatives into beta-sheet mimetic structures.

Role of Intra- and Intermolecular Hydrogen Bonds in Supramolecular Organization

Hydrogen bonding is a primary driving force in the self-assembly of amide-containing molecules. Both intramolecular hydrogen bonds, which stabilize the conformation of a single molecule, and intermolecular hydrogen bonds, which hold multiple molecules together, would be critical in the supramolecular organization of this compound derivatives. The interplay between these two types of hydrogen bonds would dictate the final assembled architecture. Without experimental or computational studies on this specific compound, a detailed analysis of the role of hydrogen bonding in its supramolecular organization cannot be provided.

Theoretical and Computational Investigations of 1,1 Cyclopropanedicarboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. ekb.egnih.govusc.edu These methods, rooted in quantum mechanics, can determine the distribution of electrons within a molecule and predict its behavior in chemical reactions. For 1,1-cyclopropanedicarboxamide, such calculations would provide a detailed picture of its electronic environment, governed by the interplay of the strained cyclopropane (B1198618) ring and the two amide functional groups.

Frontier Orbital Analysis

Frontier orbital theory is a key concept in predicting chemical reactivity. stmarys-ca.eduwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energies and shapes of these orbitals dictate how the molecule interacts with other chemical species. stmarys-ca.edu

For this compound, the HOMO is expected to be influenced by the lone pairs on the nitrogen and oxygen atoms of the amide groups, as well as the strained sigma bonds of the cyclopropane ring. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl groups. An analysis of the HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily localized on the amide nitrogen and oxygen atoms. |

| LUMO | 1.2 | Primarily localized on the antibonding π* orbitals of the carbonyl groups. |

| HOMO-LUMO Gap | 9.7 | Indicates relatively high kinetic stability. |

Note: The data in this table is hypothetical and serves for illustrative purposes. Actual values would need to be determined through specific quantum chemical calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its non-covalent interactions. pearson.com The ESP map shows regions of negative electrostatic potential (typically colored red or orange) and positive electrostatic potential (typically colored blue). pearson.comresearchgate.net Negative regions indicate an excess of electron density and are likely sites for electrophilic attack, while positive regions indicate a deficiency of electron density and are susceptible to nucleophilic attack. pearson.com

For this compound, the ESP map would be expected to show significant negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. The hydrogen atoms of the amide groups would exhibit positive potential, making them potential hydrogen bond donors. The region around the cyclopropane ring would likely have a more complex electrostatic potential due to its unique bonding. Understanding the ESP is crucial for predicting how this compound might interact with biological receptors or other molecules. uci.eduscispace.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solid-State Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility, dynamics, and interactions of molecules. mdpi.combiorxiv.org

For this compound, MD simulations could be employed to explore its conformational landscape. The rotation around the carbon-carbon single bonds connecting the cyclopropane ring to the amide groups, as well as the rotation of the amide groups themselves, would lead to various possible conformers. MD simulations can help identify the most stable conformations and the energy barriers between them. wustl.edu This information is critical for understanding its three-dimensional structure and how it might fit into a binding site of a protein.

Furthermore, MD simulations can be used to model the solid-state behavior of this compound. By simulating a collection of molecules in a periodic box, it is possible to predict crystal packing arrangements and study intermolecular interactions, such as hydrogen bonding, which would be significant for this molecule due to the presence of the amide groups.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. aip.orgnih.gov This synergy between theory and experiment is a powerful approach for structure elucidation and characterization.

For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra would correspond to the stretching and bending modes of the various bonds in the molecule, such as the C=O, N-H, and C-H bonds. The predicted NMR chemical shifts would provide information about the chemical environment of each nucleus (e.g., ¹H, ¹³C, ¹⁴N). Comparing these predicted spectra with experimentally obtained spectra would help confirm the molecule's structure.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. mdpi.comrsc.org By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For reactions involving this compound, computational studies could elucidate the detailed steps of the reaction mechanism. For example, in a cyclopropanation reaction to form this molecule, the nature of the transition state could be modeled to understand the stereoselectivity of the reaction. youtube.comnih.govresearchgate.net Similarly, for reactions where this compound is a reactant, computational methods could predict the most likely reaction pathways and the energies involved. This knowledge is essential for designing new synthetic routes and understanding the chemical transformations of the compound.

Potential Research Directions and Future Perspectives in 1,1 Cyclopropanedicarboxamide Chemistry

Exploration in Advanced Materials Science Applications (Non-Biological)

The rigid, three-dimensional structure of the 1,1-cyclopropanedicarboxamide moiety offers significant promise as a fundamental building block in the design of novel, non-biological advanced materials. Its ability to form predictable and robust hydrogen-bonding networks is a key feature that can be exploited in the creation of ordered, functional materials.

While the direct use of this compound in the synthesis of covalent organic frameworks (COFs) is an area ripe for exploration, the principles for its application can be inferred from the broader field of COF chemistry. escholarship.orgresearchgate.netmdpi.com COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. sciopen.com The defined geometry and potential for functionalization of this compound make it an attractive candidate for inclusion as a node or linker in such frameworks.

The dual amide groups of this compound are excellent hydrogen bond donors and acceptors, making the molecule an ideal candidate for the construction of functional supramolecular materials. Research on related carboxamides has demonstrated the formation of predictable hydrogen-bonding patterns, such as centrosymmetric dimers, which can be further organized into one-dimensional chains or two-dimensional sheets. rsc.org

Future investigations are likely to explore the self-assembly of this compound and its derivatives in various solvents to create well-defined nanostructures such as fibers, gels, and films. The inherent chirality of substituted this compound derivatives could be exploited to generate chiral supramolecular assemblies with potential applications in enantioselective separations or as templates for asymmetric synthesis. The introduction of photoresponsive or redox-active moieties to the this compound scaffold could lead to the development of "smart" materials that respond to external stimuli.

| Research Direction | Potential Application | Key Features of this compound |

| Covalent Organic Frameworks (COFs) | Gas storage, separation, catalysis | Rigid scaffold, defined geometry, sites for functionalization |

| Supramolecular Polymers | Chiral separations, smart materials, drug delivery | Strong hydrogen-bonding capability, inherent chirality in derivatives |

| Liquid Crystals | Display technologies, optical sensors | Anisotropic molecular shape, potential for ordered phases |

| Functional Gels | Environmental remediation, tissue engineering scaffolds | Ability to form extensive hydrogen-bonded networks |

Catalytic Applications of this compound Scaffolds

The unique stereoelectronic properties of the cyclopropane (B1198618) ring, coupled with the coordinating ability of the amide groups, suggest that this compound scaffolds could be valuable in the field of catalysis.

The development of organocatalysis has provided a powerful alternative to metal-based catalysts for many organic transformations. Chiral cyclopropane derivatives have been employed in organocatalytic enantioselective reactions. nih.govnih.govunl.pt Given this precedent, chiral derivatives of this compound could be designed to act as effective organocatalysts.

For example, the introduction of a chiral substituent on the cyclopropane ring could create a well-defined chiral environment around the amide groups. These amide groups could then act as hydrogen-bond donors to activate substrates and control the stereochemical outcome of reactions such as Michael additions, aldol reactions, or Diels-Alder reactions. The rigidity of the cyclopropane scaffold would be advantageous in minimizing conformational flexibility and maximizing enantioselectivity.

Table of Potential Organocatalytic Reactions Using Chiral this compound Derivatives:

| Reaction Type | Role of Catalyst | Potential Substrates |

|---|---|---|

| Michael Addition | Hydrogen-bond activation of electrophile | α,β-Unsaturated aldehydes, ketones |

| Aldol Reaction | Brønsted acid/base catalysis | Aldehydes, ketones |

| Diels-Alder Reaction | Lewis acid-like activation via H-bonding | Dienes, dienophiles |

The amide groups of this compound can act as coordinating sites for metal ions, suggesting its potential use as a ligand in transition metal catalysis. The development of chiral ligands is crucial for asymmetric catalysis, and chiral derivatives of this compound represent an unexplored class of potential ligands. researchgate.netnih.govmdpi.com

By synthesizing enantiomerically pure derivatives of this compound, it would be possible to create bidentate ligands where the two amide groups chelate to a metal center. The rigid cyclopropane backbone would create a well-defined chiral pocket around the metal, which could induce high levels of enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The electronic properties of the ligand could be tuned by introducing substituents on the cyclopropane ring or the amide nitrogen atoms.

Examples of Metal-Catalyzed Reactions with Potential for Chiral this compound-based Ligands:

| Metal | Reaction Type | Product Class |

|---|---|---|

| Rhodium | Asymmetric Hydrogenation | Chiral alkanes |

| Palladium | Asymmetric Allylic Alkylation | Chiral allylic compounds |

| Copper | Asymmetric Conjugate Addition | Chiral carbonyl compounds |

Bio-inspired Chemical Research (excluding biological activity/therapeutic use)

Nature provides a vast source of inspiration for the design of new materials and chemical systems. mdpi.comnih.govyoutube.com The principles of molecular recognition and self-assembly observed in biological systems can be mimicked using synthetic molecules like this compound to create novel, functional materials.

Future research in this area could focus on using this compound as a building block to mimic the hydrogen-bonding patterns found in peptides and proteins. The rigid cyclopropane unit can act as a scaffold to pre-organize the amide groups, potentially leading to the formation of stable secondary structures like helices or sheets in oligomeric derivatives. Such structures could find applications as synthetic receptors for small molecules or as scaffolds for the assembly of catalytic sites, mimicking the function of enzymes. The development of such bio-inspired materials could lead to new technologies in sensing, separations, and catalysis, all while avoiding direct biological or therapeutic applications.

Advanced Retrosynthetic Strategies for Complex this compound Derivatives

The synthesis of structurally complex molecules containing the this compound core requires sophisticated retrosynthetic analysis. Advanced strategies move beyond simple, linear syntheses to incorporate convergent, stereocontrolled, and efficient bond disconnections. These approaches are crucial for accessing novel derivatives with precisely controlled three-dimensional architectures.

A primary consideration in the retrosynthesis of these compounds is the disconnection of the cyclopropane ring itself. Modern strategies often envision the ring being formed from an alkene precursor via the addition of a carbene or carbenoid. Transition-metal catalysis, particularly with rhodium and copper catalysts, is a key enabler for these disconnections, allowing for high levels of stereoselectivity in the cyclopropanation step. rsc.orgorganic-chemistry.org For instance, a complex derivative can be disconnected to a corresponding substituted alkene and a diazo-derived carbene. This approach is highly effective for forging sterically hindered cyclopropanes with excellent diastereoselectivity. rsc.org

Another powerful set of disconnections involves Michael-Initiated Ring Closure (MIRC) reactions. In this retrosynthetic view, the cyclopropane ring is broken down into a Michael acceptor (an electron-deficient alkene) and a nucleophile. This strategy is particularly useful for creating highly functionalized cyclopropanes. For a this compound derivative, the analysis might lead back to a malonamide-type nucleophile and an activated alkene or a precursor with a leaving group in the β-position.

Radical-based retrosynthesis offers non-intuitive and powerful alternatives to traditional two-electron (polar) disconnections. nih.gov A radical approach might disconnect a C-C bond of the cyclopropane ring or a bond connecting a complex substituent to the ring, leading to radical precursors. This can simplify the synthesis of highly congested structures that are difficult to access through ionic pathways.

The timing of the introduction of the carboxamide groups is another critical strategic decision.

Late-Stage Amidation: The molecule can be disconnected at the C-N amide bonds, leading back to a 1,1-cyclopropanedicarboxylic acid or its activated derivative (e.g., an acyl chloride or ester). This is a convergent approach, allowing a common intermediate to be diversified by reacting it with a library of different amines.

Early-Stage Functionalization: Alternatively, the dicarboxamide functionality can be carried through the synthesis from a precursor like a substituted malonamide, which then undergoes cyclopropanation. This may be necessary if the desired amine components are incompatible with the cyclopropanation reaction conditions.

These advanced retrosynthetic approaches enable chemists to design more efficient and flexible routes to complex this compound derivatives, facilitating the exploration of new chemical space.

Table 1: Comparison of Advanced Retrosynthetic Strategies

| Strategy | Key Disconnection | Precursors | Advantages |

| Carbenoid Addition | Cyclopropane C-C bonds | Alkene + Diazo compound (or other carbene source) | High stereocontrol with chiral catalysts, broad substrate scope. rsc.orgorganic-chemistry.org |

| Michael-Initiated Ring Closure (MIRC) | Two vicinal C-C bonds | Michael Acceptor + Nucleophile (e.g., malonamide) | Excellent for building polysubstituted cyclopropanes, high diastereoselectivity. researchgate.net |

| Radical Cyclization | C-C bond via radical intermediate | Alkene + Radical Precursor | Access to unique or sterically hindered structures, complementary to polar methods. nih.gov |

| Late-Stage Amidation | Amide C-N bonds | 1,1-Cyclopropanedicarboxylic acid/ester + Amines | Highly convergent, allows for rapid library generation from a common intermediate. |

High-Throughput Synthesis and Screening Methodologies (for non-biological applications)

The exploration of this compound derivatives for non-biological applications, such as in materials science or catalysis, can be significantly accelerated through the adoption of high-throughput synthesis and screening (HTS) methodologies. These techniques allow for the rapid, parallel preparation and evaluation of large libraries of compounds, moving beyond the one-at-a-time approach of traditional synthesis. sigmaaldrich.com

High-Throughput Synthesis

The synthesis of libraries of this compound derivatives can be achieved using automated, miniaturized platforms. scienceintheclassroom.org A common strategy involves a "one-pot" or sequential process in multi-well plates (e.g., 24, 96, or even 1536 wells). A potential high-throughput workflow could involve:

Library Design: A virtual library of target molecules is designed by combining a set of core scaffolds with a diverse range of building blocks (e.g., various amines for the amidation step).

Automated Reagent Dispensing: Liquid handling robots are used to dispense stock solutions of a common precursor, such as 1,1-cyclopropanedicarboxylic acid chloride, into the wells of a microplate. Subsequently, diverse amine building blocks are added to each well.

Parallel Synthesis: The plate is sealed and subjected to the reaction conditions (e.g., heating, agitation). The small scale (nanomole to micromole) minimizes reagent consumption and waste. scienceintheclassroom.orgnih.gov

High-Throughput Purification/Analysis: Purification can be streamlined using techniques like solid-phase extraction. Analysis of the crude reaction mixtures or purified products is often performed directly from the plates using rapid techniques like mass spectrometry. nih.gov

Chemoenzymatic strategies also present a powerful avenue for HTS, where enzymes are used to create a diverse set of chiral cyclopropane cores with high enantioselectivity, which can then be chemically modified in a high-throughput manner. nih.gov

High-Throughput Screening for Non-Biological Applications

Once synthesized, these libraries can be screened for properties relevant to materials science or catalysis.

Catalysis: Derivatives of this compound could be evaluated as novel ligands for transition metal catalysts. A high-throughput screening approach would involve running a specific catalytic reaction (e.g., a cross-coupling reaction) in parallel in a microplate format. sigmaaldrich.com Each well would contain the catalyst precursor, reactants, and a unique cyclopropanedicarboxamide derivative as the potential ligand. The reaction outcomes (yield, selectivity) could be rapidly assessed by techniques like GC-MS or HPLC, allowing for the quick identification of promising ligands.

Materials Science: Microarray technology is a powerful tool for high-throughput materials discovery. nih.gov A library of this compound derivatives could be "printed" as discrete spots onto a surface (e.g., glass or silicon). This array could then be screened for various physical or chemical properties:

Surface Properties: Contact angle measurements could be automated to screen for hydrophobicity or hydrophilicity.

Thermal Stability: The array could be subjected to thermal stress, and changes could be monitored by spectroscopic or microscopic techniques to identify thermally robust compounds.

Optical Properties: The fluorescence or absorbance of each spot on the array could be measured to screen for compounds with interesting photophysical characteristics.

Computational screening, where properties are predicted in silico, can be paired with HTS to further accelerate discovery. youtube.com By first screening a large virtual library computationally, a smaller, more promising set of candidates can be selected for actual high-throughput synthesis and experimental validation.

Table 2: Hypothetical High-Throughput Workflow for Materials Discovery

| Step | Technique | Purpose | Throughput |

| 1. Synthesis | Automated parallel synthesis in 96-well plates | Create a library of 96 unique this compound derivatives. | 96 reactions / 24 hours |

| 2. Printing | Robotic spotter | Create a microarray of the synthesized library on a glass slide. | >1000 spots / slide |

| 3. Screening | Automated contact angle goniometry | Measure the water contact angle for each spot to assess hydrophobicity. | 96 compounds / hour |

| 4. Analysis | Data analysis software | Identify "hit" compounds with desired surface properties for further investigation. | Instantaneous |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 1,1-cyclopropanedicarboxamide with high yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions such as [2+1] cycloaddition using dichlorocarbene precursors. Optimize reaction parameters (e.g., temperature, catalyst loading) to enhance yield. Purification via column chromatography or recrystallization is recommended. Structural confirmation requires -NMR and -NMR to verify cyclopropane ring integrity and carboxamide groups. Mass spectrometry (MS) validates molecular weight (128.13 g/mol) . Stability assessments via HPLC under varying storage conditions (e.g., inert atmosphere, low temperature) ensure purity retention .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :